molecular formula C10H8F6O3S B13042568 2,2,2-Trifluoro-1-(m-tolyl)ethyl trifluoromethanesulfonate

2,2,2-Trifluoro-1-(m-tolyl)ethyl trifluoromethanesulfonate

Cat. No.: B13042568
M. Wt: 322.23 g/mol
InChI Key: JPZCHELMQRHAFR-UHFFFAOYSA-N
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Description

2,2,2-Trifluoro-1-(m-tolyl)ethyl trifluoromethanesulfonate is a fluorinated organic compound known for its unique chemical properties. It is often used in various chemical reactions and has applications in scientific research, particularly in organic synthesis.

Preparation Methods

The synthesis of 2,2,2-Trifluoro-1-(m-tolyl)ethyl trifluoromethanesulfonate typically involves the reaction of 2,2,2-Trifluoro-1-(m-tolyl)ethanol with trifluoromethanesulfonic anhydride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonate ester. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

2,2,2-Trifluoro-1-(m-tolyl)ethyl trifluoromethanesulfonate undergoes various types of chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the trifluoromethanesulfonate group is replaced by other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.

    Hydrolysis: In the presence of water, it can hydrolyze to form 2,2,2-Trifluoro-1-(m-tolyl)ethanol and trifluoromethanesulfonic acid.

Common reagents used in these reactions include strong nucleophiles, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

2,2,2-Trifluoro-1-(m-tolyl)ethyl trifluoromethanesulfonate is widely used in scientific research due to its reactivity and stability. Some of its applications include:

    Organic Synthesis: It is used as a reagent in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biological Studies: The compound is used in the study of enzyme mechanisms and protein interactions due to its ability to modify specific amino acid residues.

    Medicinal Chemistry: It is employed in the development of new drugs and therapeutic agents, particularly those targeting specific enzymes or receptors.

    Industrial Applications: The compound is used in the production of specialty chemicals and materials, including polymers and coatings

Mechanism of Action

The mechanism of action of 2,2,2-Trifluoro-1-(m-tolyl)ethyl trifluoromethanesulfonate involves its ability to act as an electrophile in chemical reactions. It can react with nucleophiles to form new covalent bonds, leading to the formation of various products. The molecular targets and pathways involved depend on the specific application and reaction conditions .

Comparison with Similar Compounds

2,2,2-Trifluoro-1-(m-tolyl)ethyl trifluoromethanesulfonate is unique due to its trifluoromethanesulfonate group, which imparts high reactivity and stability. Similar compounds include:

These compounds share some chemical properties but differ in their reactivity and applications, highlighting the uniqueness of this compound.

Properties

Molecular Formula

C10H8F6O3S

Molecular Weight

322.23 g/mol

IUPAC Name

[2,2,2-trifluoro-1-(3-methylphenyl)ethyl] trifluoromethanesulfonate

InChI

InChI=1S/C10H8F6O3S/c1-6-3-2-4-7(5-6)8(9(11,12)13)19-20(17,18)10(14,15)16/h2-5,8H,1H3

InChI Key

JPZCHELMQRHAFR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C(C(F)(F)F)OS(=O)(=O)C(F)(F)F

Origin of Product

United States

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